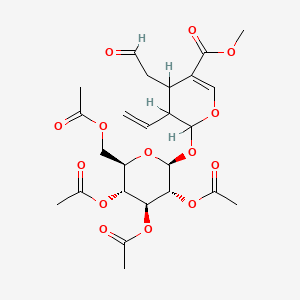

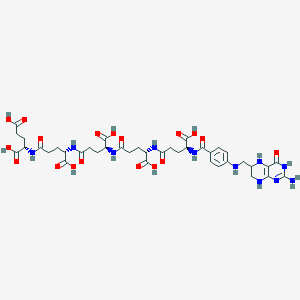

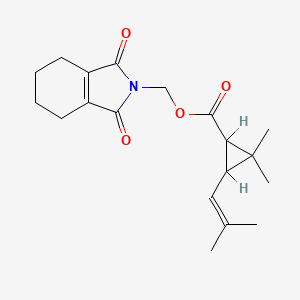

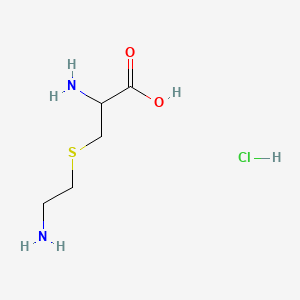

![molecular formula C13H6ClN5NaO2+ B1681363 5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 9-chloro-7-(1H-tetrazol-5-yl)-,sodium salt CAS No. 70502-82-8](/img/structure/B1681363.png)

5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 9-chloro-7-(1H-tetrazol-5-yl)-,sodium salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 9-chloro-7-(1H-tetrazol-5-yl)-,sodium salt is an orally available diuretic agent known for its uricosuric effect, which enhances the excretion of uric acid in urine. It has been shown to stimulate the phagocytic activity of leukocytes and macrophages, making it potentially effective in treating nasal allergies, rheumatoid arthritis, and allergic bronchial asthma .

Métodos De Preparación

5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 9-chloro-7-(1H-tetrazol-5-yl)-,sodium salt can be synthesized through the condensation of 2-chloronicotinic acid with 3-chloro-4-hydroxybenzonitrile using sodium methoxide in nitrobenzene at 180°C. This reaction produces 2-(2-chloro-4-cyanophenoxy)nicotinic acid, which is then converted into 2-[2-chloro-4-(1H)-tetrazol-5-yl)phenoxy]nicotinic acid using sodium azide in DMF at 100°C. Finally, this compound is cyclized with sulfuric acid at 180°C .

Análisis De Reacciones Químicas

5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 9-chloro-7-(1H-tetrazol-5-yl)-,sodium salt undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form different derivatives.

Reduction: Reduction reactions can modify its functional groups.

Substitution: this compound can undergo substitution reactions, particularly involving its chlorine atoms. Common reagents used in these reactions include sodium methoxide, sulfuric acid, and sodium azide. .

Aplicaciones Científicas De Investigación

5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 9-chloro-7-(1H-tetrazol-5-yl)-,sodium salt has a wide range of scientific research applications:

Chemistry: It is used as a reagent in various organic synthesis reactions.

Biology: It enhances phagocytosis in leukocytes and macrophages, making it useful in immunological studies.

Medicine: this compound is effective in treating nasal allergies, rheumatoid arthritis, and allergic bronchial asthma. .

Industry: It is used in the production of pharmaceuticals and as a research chemical in various industrial applications.

Mecanismo De Acción

5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 9-chloro-7-(1H-tetrazol-5-yl)-,sodium salt exerts its effects by stimulating the phagocytic activity of leukocytes and macrophages. It prevents the suppression of phagocytic activity induced by other drugs. The compound also inhibits the release of allergic mediators from mast cells, which helps in managing allergic reactions. Its diuretic effect is due to the increased excretion of uric acid in urine .

Comparación Con Compuestos Similares

5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 9-chloro-7-(1H-tetrazol-5-yl)-,sodium salt is unique in its dual action as a diuretic and an immunomodulator. Similar compounds include:

Disodium cromoglycate: Used for its antiallergic properties but less potent in inhibiting histamine release compared to this compound.

Tranilast: Another antiallergic agent but less effective in enhancing phagocytosis compared to this compound.

Theophylline: Used for its bronchodilator effects but less effective in inhibiting histamine release compared to this compound.

This compound stands out due to its potent immunomodulatory and diuretic effects, making it a valuable compound in both medical and research settings.

Propiedades

Número CAS |

70502-82-8 |

|---|---|

Fórmula molecular |

C13H6ClN5NaO2+ |

Peso molecular |

321.65 g/mol |

Nombre IUPAC |

sodium;9-chloro-7-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)chromeno[2,3-b]pyridin-5-one |

InChI |

InChI=1S/C13H5ClN5O2.Na/c14-9-5-6(12-16-18-19-17-12)4-8-10(20)7-2-1-3-15-13(7)21-11(8)9;/h1-5H;/q-1;+1 |

Clave InChI |

LAEVCGNXDKGJQI-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(N=C1)OC3=C(C2=O)C=C(C=C3Cl)C4=NN=N[N-]4.[Na+] |

SMILES isomérico |

C1=CC2=C(N=C1)OC3=C(C2=O)C=C(C=C3Cl)C4=NN=N[N-]4.[Na+] |

SMILES canónico |

C1=CC2=C(N=C1)OC3=C(C2=O)C=C(C=C3Cl)C4=NN=N[N-]4.[Na+] |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Números CAS relacionados |

70502-82-8 (hydrochloride) 70502-82-8 (Parent) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

9-chloro-5-oxo-7-(1H-tetrazol-5-yl)-5H-(1)benzopyrano(2,3-b)pyridine traxanox traxanox hydrochloride Y 12,141 Y 12141 Y-12,141 Y-12141 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.